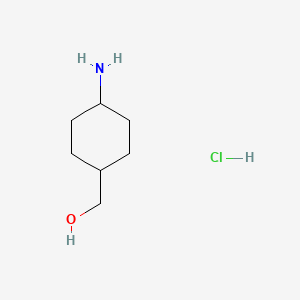

trans-4-Aminocyclohexanemethanol hydrochloride

描述

trans-4-Aminocyclohexanemethanol hydrochloride: is a chemical compound with the molecular formula C7H15NOCl and a molecular weight of 165.66 g/mol . It is a solid substance that is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of trans-4-aminocyclohexanol with hydrochloric acid . The reaction typically involves heating the starting materials in an appropriate solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: On an industrial scale, the compound is produced using similar chemical synthesis methods but with optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as trans-4-aminocyclohexanecarboxylic acid .

Reduction: Reduction reactions can convert the compound into its corresponding amine, trans-4-aminocyclohexanol .

Substitution: Substitution reactions can occur at the amino group, leading to the formation of different substituted amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride .

Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed:

Oxidation: trans-4-aminocyclohexanecarboxylic acid

Reduction: trans-4-aminocyclohexanol

Substitution: Various substituted amines

科学研究应用

Chemical Properties and Basic Information

- Chemical Formula : CHClN

- Molecular Weight : 129.20 g/mol

- CAS Number : 1467-84-1

Pharmaceutical Applications

2.1 As a Building Block in Drug Synthesis

trans-4-Aminocyclohexanemethanol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the preparation of N-substituted 7-azabicyclo[2.2.1]heptanes through transannular nucleophilic reactions, which are crucial for developing new therapeutic agents targeting neurological disorders .

2.2 Neuropharmacological Research

Research indicates that compounds derived from this compound exhibit activity against tropomyosin receptor kinase (Trk) family protein kinases, which are implicated in pain and inflammation pathways. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Case Studies

3.1 Inhibitors of Trk Kinase Activity

A study highlighted the use of this compound derivatives as selective inhibitors of TrkA, TrkB, and TrkC kinases. These inhibitors showed promise in preclinical models for conditions like asthma, psoriasis, and neurodegenerative diseases .

| Study | Target Condition | Findings |

|---|---|---|

| Research on Trk Inhibitors | Inflammatory Diseases | Effective in reducing symptoms in preclinical models |

| Neuropharmacological Study | Pain Management | Demonstrated significant inhibition of pain pathways |

3.2 Synthesis of Novel Compounds

In another study, researchers synthesized various derivatives of this compound to explore their biological activities. The derivatives exhibited varying degrees of effectiveness against specific cancer cell lines, indicating potential for development into anticancer therapies .

作用机制

The mechanism by which trans-4-Aminocyclohexanemethanol hydrochloride exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

相似化合物的比较

trans-4-Aminocyclohexanol

trans-4-Methoxyoxalamido-1-cyclohexanol

N-substituted 7-azabicyclo[2.2.1]heptanes

Uniqueness: trans-4-Aminocyclohexanemethanol hydrochloride is unique in its ability to undergo transannular nucleophilic displacement, making it a valuable compound in the synthesis of complex organic molecules.

生物活性

Trans-4-Aminocyclohexanemethanol hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a cyclohexane ring with an amino group and a hydroxymethyl group in the trans configuration. This stereochemistry is crucial as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is mediated through several mechanisms, including:

- Receptor Interaction : The compound can act as an agonist or antagonist at specific receptors, influencing various biochemical pathways.

- Enzyme Modulation : It may alter enzyme activity, impacting metabolic processes within cells.

Comparative Biological Activity

This compound has been compared to other similar compounds, such as cis-4-Aminocyclohexylmethanol hydrochloride. Studies indicate that the trans isomer often exhibits enhanced metabolic stability and potency in biological assays.

| Compound | IC50 (nM) | Stability in Human Hepatic Microsomes |

|---|---|---|

| Trans-4-Aminocyclohexanemethanol HCl | 1.3 | Higher |

| Cis-4-Aminocyclohexylmethanol HCl | 5.5 | Lower |

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| MCF-7 | 100.39 | 8.26 |

| DU145 | 99.93 | 7.89 |

| HepG2 | 99.98 | 6.92 |

These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

Mechanistic Insights

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Model Study on Murine Hypotension : In a study involving lipopolysaccharide-challenged mice, the compound demonstrated significant efficacy in managing hypotension, indicating its potential therapeutic applications beyond oncology.

- Cytotoxicity Assessment : A comprehensive assessment of cytotoxicity across multiple human tumor cell lines showed that this compound consistently outperformed several established chemotherapeutics, suggesting its promise as a novel therapeutic agent.

属性

IUPAC Name |

(4-aminocyclohexyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHKTFVRDSRTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933936 | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-95-5, 1504-49-0 | |

| Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1504-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。